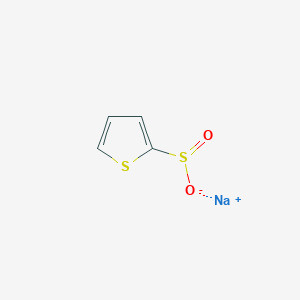
Sodium Thiophene-2-sulfinate
Übersicht
Beschreibung
Sodium Thiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃NaO₂S₂. It is a versatile synthetic reagent used in various chemical reactions and industrial applications. This compound is particularly known for its role in forming methylenecyclopropanes and its reactivity with oxidizing agents .
Wirkmechanismus
Target of Action
Sodium Thiophene-2-sulfinate is primarily used as a building block in the synthesis of organosulfur compounds . It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .
Mode of Action
The compound interacts with its targets through S–S, N–S, and C–S bond-forming reactions . It plays a dual role in reactions, acting as both a trigger and a source in radical processes .
Biochemical Pathways
This compound is involved in the synthesis of many valuable organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . It also contributes to the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Result of Action
The result of this compound’s action is the formation of a variety of organosulfur compounds . These compounds have wide applications in industrial chemistry and material science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemical reagents . For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .
Biochemische Analyse
Biochemical Properties
Sodium Thiophene-2-sulfinate plays a crucial role in various biochemical reactions. It acts as a versatile building block for the synthesis of organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with several enzymes and proteins, including sulfonylating enzymes, which facilitate the transfer of sulfonyl groups to target molecules. The nature of these interactions involves the formation of covalent bonds between the sulfonyl group of this compound and nucleophilic sites on the target biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins and enzymes. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism . Additionally, this compound has been observed to impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are mediated by the sulfonyl group, which can form stable adducts with nucleophilic sites on biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism. It interacts with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The distribution of this compound can influence its efficacy and toxicity, as its accumulation in certain tissues can lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium Thiophene-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium Thiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfonates.
Reduction: Can be reduced to thiophene-2-sulfinic acid under specific conditions.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides and other strong oxidizers.
Reducing Agents: Hydrogen gas or metal hydrides.
Electrophiles: Anilines and other aromatic compounds.
Major Products Formed:
Sulfonates: Formed through oxidation reactions.
Thiophene-2-sulfinic acid: Result of reduction reactions.
Substituted Thiophenes: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium Thiophene-2-sulfinate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Sodium Benzenesulfinate: Another sodium sulfinate with similar reactivity but different aromatic structure.
Sodium Methanesulfinate: A simpler sulfinate with a single carbon atom attached to the sulfur.
Sodium p-Toluenesulfinate: Similar in reactivity but with a methyl-substituted aromatic ring.
Uniqueness: Sodium Thiophene-2-sulfinate is unique due to its thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthesizing thiophene-based compounds, which are important in materials science and pharmaceuticals .
Eigenschaften
IUPAC Name |
sodium;thiophene-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLLXOFIOPVYOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


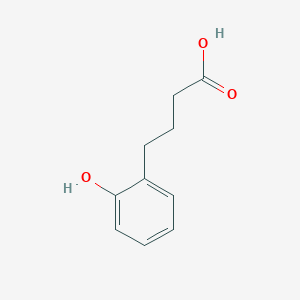
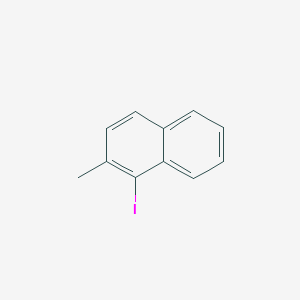
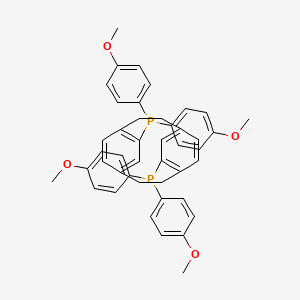

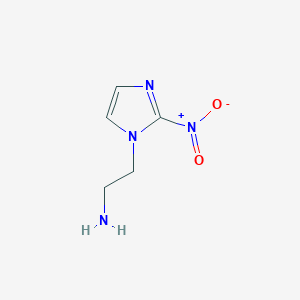
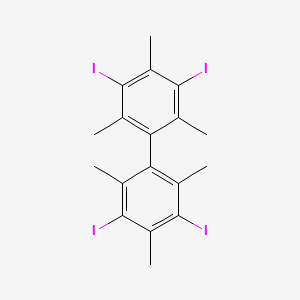
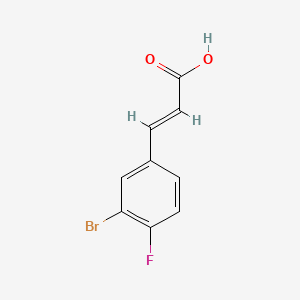
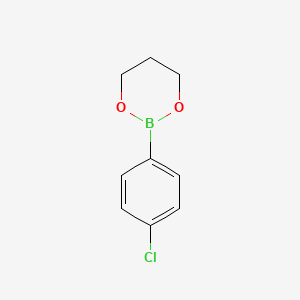
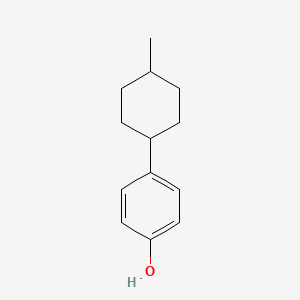
![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)

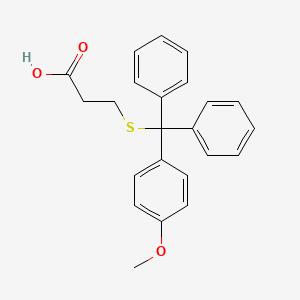
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)
![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)
